molecular formula C7H14N2O B1441328 (1E)-2-cyclopentyl-N'-hydroxyethanimidamide CAS No. 1251415-24-3

(1E)-2-cyclopentyl-N'-hydroxyethanimidamide

Cat. No. B1441328
M. Wt: 142.2 g/mol
InChI Key: ZYIKUQJPRWKWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-2-cyclopentyl-N'-hydroxyethanimidamide, also known as CPHE, is a synthetic compound with a wide range of applications in scientific research. It has been used in various experiments in the fields of biochemistry, physiology, and pharmacology. CPHE has a unique structure that makes it suitable for various laboratory applications, such as the synthesis of other compounds and the study of biochemical and physiological processes.

Scientific Research Applications

Metabolic Fate of Related Compounds

One study discusses the metabolic fate of amitriptyline, nortriptyline, and amitriptylinoxide in humans, highlighting the oxidative metabolism processes these compounds undergo. This includes hydroxylation and glucuronidation, which are common pathways for the metabolism of various drugs and could be relevant to the metabolism of "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide" (Breyer-Pfaff, 2004).

Applications in Drug Delivery and Biomedical Fields

  • Cyclodextrins in Drug Delivery : Cyclodextrins have been extensively researched for their ability to form host-guest complexes with various compounds, improving their solubility and stability. This application is significant in pharmaceuticals, indicating a potential area of research for cyclodextrins to encapsulate or stabilize compounds like "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide" for enhanced drug delivery (Challa et al., 2005).

  • Hydroxyapatite for Biomedical Applications : Hydroxyapatite's bioactive and biocompatible properties make it a candidate for bone tissue regeneration and drug delivery systems. Research into hydroxyapatite and its applications could provide insights into how "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide" might be used in similar biomedical applications (Haider et al., 2017).

Antimicrobial and Anticancer Properties

  • Antimicrobial Agents : Some studies explore the antimicrobial properties of specific compounds, which could be analogous to investigating the antimicrobial potential of "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide". For example, nonsteroidal anti-inflammatory drugs have been studied for their anticancer and antimicrobial effects, suggesting a possible research avenue for related compounds (Thun, Henley, & Patrono, 2002).

  • Cyclotides for Drug Design : The unique structure and high stability of cyclotides make them appealing templates for drug design, highlighting an area where "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide" could be explored for its potential therapeutic applications (Craik et al., 2012).

properties

IUPAC Name

2-cyclopentyl-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(9-10)5-6-3-1-2-4-6/h6,10H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIKUQJPRWKWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-2-cyclopentyl-N'-hydroxyethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-2-cyclopentyl-N'-hydroxyethanimidamide
Reactant of Route 2
(1E)-2-cyclopentyl-N'-hydroxyethanimidamide
Reactant of Route 3
(1E)-2-cyclopentyl-N'-hydroxyethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.